Brepocitinib (PF-06700841) is a small-molecule drug currently under investigation for its potential use in treating various autoimmune disorders. [] It is classified as a selective dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1). [, , ] These kinases are crucial components of intracellular signaling pathways activated by various cytokines, including those implicated in the pathogenesis of autoimmune diseases. [] By inhibiting TYK2 and JAK1, brepocitinib aims to disrupt the inflammatory cascade driven by these cytokines and thus alleviate disease symptoms. [, ]
Brepocitinib functions as a dual inhibitor of TYK2 and JAK1. [, , ] These kinases are integral to the intracellular signaling pathways of various cytokines, notably those involved in the IL-23/IL-17 axis, a critical pathway in the pathogenesis of many autoimmune conditions. [] By selectively inhibiting TYK2 and JAK1, brepocitinib disrupts the downstream signaling of these cytokines, thereby reducing the production of inflammatory mediators and alleviating disease symptoms. [, , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6